Melanotan II

Übersicht

Beschreibung

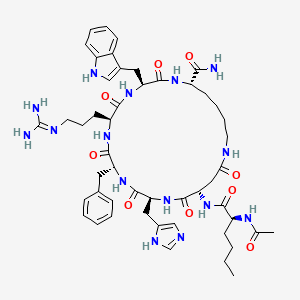

Melanotan II (MT-II) is a synthetic analogue of the peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH). It is primarily known for its ability to stimulate melanogenesis, which leads to increased melanin production in the skin, resulting in tanning. Additionally, MT-II has been studied for its effects on sexual arousal and appetite regulation .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Cyclisierungsreaktionen verwendet.

Biologie: Wird auf seine Rolle bei der Regulierung der Melaninproduktion und seine Auswirkungen auf das Sexualverhalten und den Appetit untersucht.

Medizin: Wird als potenzielle Behandlung für Erkrankungen wie erektile Dysfunktion und weibliche sexuelle Dysfunktion untersucht. .

Industrie: Wird bei der Entwicklung von Selbstbräunungsprodukten und der Forschung zur Appetitkontrolle und Gewichtsregulation eingesetzt.

5. Wirkmechanismus

Melanotan II übt seine Wirkung aus, indem es als Agonist von Melanocortin-Rezeptoren wirkt, insbesondere Melanocortin-Rezeptor 1 (MC1R) und Melanocortin-Rezeptor 4 (MC4R). MC1R ist an der Regulation der Melaninproduktion beteiligt, was zu einer verstärkten Pigmentierung der Haut führt. MC4R spielt eine Rolle bei der Regulation des Sexualverhaltens und des Appetits. Durch die Bindung an diese Rezeptoren imitiert this compound die Wirkung von Alpha-MSH, was zu den beobachteten physiologischen Wirkungen führt .

Ähnliche Verbindungen:

Melanotan I (MT-I): Ein weiteres synthetisches Analog von Alpha-MSH, jedoch ein lineares Peptid und kein cyclisches. MT-I wird hauptsächlich wegen seiner Bräunungswirkung eingesetzt und hat eine andere Aminosäuresequenz als MT-II.

Bremelanotide: Ein synthetisches Peptid, das this compound ähnelt und zur Behandlung der hypoaktiven sexuellen Begierdestörung bei Frauen eingesetzt wird. Es wirkt ebenfalls auf Melanocortin-Rezeptoren, hat aber eine andere Struktur und ein spezifisches Aktivitätsprofil.

Einzigartigkeit von this compound: this compound ist einzigartig durch seine cyclische Struktur, die seine Stabilität und Potenz im Vergleich zu linearen Peptiden wie Melanotan I erhöht. Seine Fähigkeit, auf mehrere Melanocortin-Rezeptoren (MC1R, MC3R, MC4R) zu wirken, ermöglicht ihm eine breitere Palette von physiologischen Wirkungen, darunter Bräunung, sexuelle Erregung und Appetitregulierung .

Wirkmechanismus

Target of Action

Melanotan II is a synthetic analogue of the peptide hormone α-melanocyte-stimulating hormone (α-MSH) that stimulates melanogenesis . It primarily targets the melanocortin receptors, specifically MC-1R, MC-3R, MC-4R, and MC-5R . These receptors play crucial roles in various physiological processes, including pigmentation, energy homeostasis, sexual functioning, immune response, inflammation, and cardiovascular regulation .

Mode of Action

This compound acts as a non-selective agonist of the melanocortin receptors . It binds to these receptors, triggering a series of biochemical reactions . For instance, when this compound binds to the MC-1R receptor, it stimulates the production of melanin, leading to skin darkening or tanning . Its clinically documented sexual effects are thought to be related to its ability to activate the MC-4 receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis pathway. By activating the MC-1R receptor, this compound stimulates the production of eumelanin, causing the skin to darken . It also affects energy homeostasis and sexual functioning through its interaction with MC-3R and MC-4R receptors .

Pharmacokinetics

It is usually administered as an injection of liquid underneath the skin . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the darkening of the skin, which is a response to increased melanin production . This tanning effect can occur within five doses . Additionally, this compound has been found to be a potent stimulator of male erections, and it has also been shown to increase female sexual desire in patients with sexual arousal disorder .

Biochemische Analyse

Biochemical Properties

Melanotan II non-selectively mimics the action of melanocortin peptides, which are natural hormones involved with pigmentation, energy homeostasis, sexual functioning, the immune system, inflammation, and the cardiovascular system . It stimulates the production of eumelanin, causing the skin to go darker (tanning) . This compound binds primarily to the MC1 and MC4 receptors, and to a lesser extent to MC3 .

Cellular Effects

This compound has been reported to cause a wide range of potentially serious side effects . It has been found to stimulate melanin production in the skin, leading to a tanning effect . It also has potential positive effects on sexual function, with users reporting increased libido and improvements in erectile dysfunction .

Molecular Mechanism

This compound works by stimulating the production of melanin, the pigment responsible for skin color. When administered, this compound binds to melanocortin receptors in the skin, which triggers a series of biochemical reactions leading to increased melanin synthesis . It produces melanogenesis mainly through peripheral MC1R binding .

Temporal Effects in Laboratory Settings

This compound is usually administered as an injection of liquid underneath the skin, commonly every second day . Trials have shown that the tanning effect can occur within 5 doses . There has been no scientific study into the long term and permanent side effects the use of this peptide may cause .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause weight loss and reduce body mass independent of a reduction in caloric intake . After 19 days, rat models that did not receive this compound gained body weight while those receiving the drug lost weight .

Metabolic Pathways

This compound is reported to engage signaling pathways in a manner more similar to endogenous melanocortins . It regulates melanogenesis and sexual behavior primarily through MC1R and MC4R, and metabolic effects are central MC4R and MC3R .

Transport and Distribution

This compound is usually administered as an injection of liquid underneath the skin . The synthetic nature of this compound means that the body’s response to it can vary, potentially leading to unpredictable tanning results .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with melanocortin receptors located on the cell surface .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Melanotan II beinhaltet die Bildung eines cyclischen Peptids. Der Prozess beginnt mit der orthogonalen Schutzgruppe der Epsilon-Aminogruppe von Lysin und der Gamma-Carboxygruppe von Asparaginsäure. Diese geschützten Gruppen werden dann einer Carbodiimid-vermittelten Lactamisierung unterzogen, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird anschließend an N-Acetylnorleucin angehängt, was zur Bildung von this compound führt. Der gesamte Syntheseprozess kann in 12 Schritten mit einer Gesamtausbeute von 2,6% abgeschlossen werden, und das Produkt ist ohne präparative Chromatographie zu mehr als 90% rein .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Dieses Verfahren ermöglicht die effiziente und skalierbare Produktion des Peptids durch sequentielles Hinzufügen geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Melanotan II unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und Cyclisierungsreaktionen. Unter Standardbedingungen nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Carbodiimid-Reagenzien: Werden für die Peptidbindungsbildung verwendet.

Schutzgruppen: Wie Fmoc (Fluorenylmethyloxycarbonyl) für Aminosäuren.

Cyclisierungsmittel: Zur Bildung der Lactamringstruktur.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das cyclische Peptid this compound selbst, das sich durch seine hohe Reinheit und spezifische biologische Aktivität auszeichnet.

Vergleich Mit ähnlichen Verbindungen

Melanotan I (MT-I): Another synthetic analogue of alpha-MSH, but it is a linear peptide rather than a cyclic one. MT-I is primarily used for its tanning effects and has a different amino acid sequence compared to MT-II.

Bremelanotide: A synthetic peptide similar to Melanotan II, used for the treatment of hypoactive sexual desire disorder in women. It also acts on melanocortin receptors but has a different structure and specific activity profile.

Uniqueness of this compound: this compound is unique due to its cyclic structure, which enhances its stability and potency compared to linear peptides like Melanotan I. Its ability to act on multiple melanocortin receptors (MC1R, MC3R, MC4R) allows it to exert a broader range of physiological effects, including tanning, sexual arousal, and appetite regulation .

Eigenschaften

IUPAC Name |

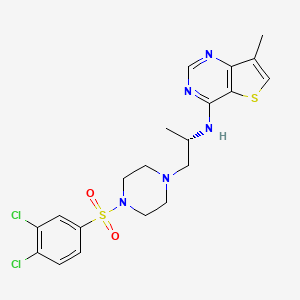

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKLPDJLXHXHNV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H69N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153135 | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1024.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121062-08-6 | |

| Record name | Melanotan-II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELANOTAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Melanotan II interact with its target receptors?

A1: this compound primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.

Q2: What are the downstream effects of this compound binding to MCRs?

A2: Binding of this compound to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].

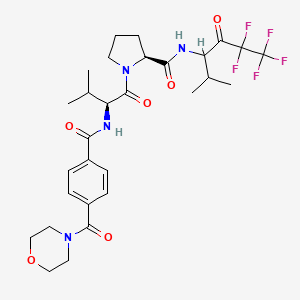

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of this compound in solution [].

Q5: How do structural modifications of this compound affect its activity and selectivity?

A5: Research indicates that modifications to the core structure and cyclic region of this compound can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].

Q6: What are the pharmacokinetic properties of this compound?

A6: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is limited in the provided research.

Q7: What is the duration of action of this compound?

A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of this compound on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered this compound increased brown adipose tissue temperature for up to 4 hours [].

Q8: What are the preclinical findings of this compound in animal models?

A8: Studies in rodents have shown that this compound can:

- Reduce food intake and body weight [, , ].

- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].

- Enhance insulin sensitivity [, , ].

- Improve cardiac function in models of myocardial infarction [].

- Reduce atherosclerotic plaque inflammation and improve vascular function [].

Q9: Have there been any clinical trials investigating this compound?

A9: Limited information on clinical trials of this compound is available in the provided research. One abstract mentions the use of this compound (PT 141) as a promising treatment for erectile dysfunction [].

Q10: What drug delivery strategies are being explored for this compound?

A10: Although limited information is available in the provided research, one study explored conjugating this compound with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].

Q11: What analytical methods are used to characterize and quantify this compound?

A11: Researchers have employed various analytical techniques for this compound characterization, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)

![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)